Diallyl-d10-amine
Description
Diallyl-d10-amine is a deuterated form of diallylamine, characterized by the presence of deuterium atoms. Its molecular formula is (CD2=CDCD2)2NH, and it has a molecular weight of 107.22 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
107.22 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-N-(1,1,2,3,3-pentadeuterioprop-2-enyl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
InChI Key |
DYUWTXWIYMHBQS-URTNXKOFSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])NC([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
Canonical SMILES |
C=CCNCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl-d10-amine can be synthesized through the partial hydrogenation of deuterated acrylonitrile. The reaction involves the following steps:
Hydrogenation: Deuterated acrylonitrile is partially hydrogenated in the presence of a suitable catalyst to form this compound.
Purification: The product is then purified through distillation or other suitable methods to achieve the desired isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Using industrial-scale hydrogenation reactors.
Purification: Employing large-scale distillation columns to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Diallyl-d10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylamines.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines and derivatives.
Scientific Research Applications
Diallyl-d10-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of deuterated compounds and as a reagent in isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of diallyl-d10-amine involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, leading to unique biochemical and chemical behaviors. These effects are often exploited in research to study reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Diallylamine: The non-deuterated form with similar chemical properties but different isotopic composition.
N,N-Diallylamine hydrochloride: A derivative with additional functional groups.
Ethylene-d4-diamine: Another deuterated amine with different structural properties.
Uniqueness: Diallyl-d10-amine is unique due to its high isotopic purity and the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. Its chemical behavior can differ significantly from non-deuterated analogs, making it valuable in specialized research applications .
Biological Activity
Diallyl-d10-amine is a deuterated analog of diallyl amine, a compound known for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article compiles findings from various studies to elucidate the biological activity of this compound.
This compound is synthesized through the reaction of allyl chloride with deuterated ammonia or amines. The incorporation of deuterium isotopes can enhance the stability and bioavailability of the compound in biological systems. Its structural formula is represented as:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the minimum inhibitory concentration (MIC) values for this compound against common bacterial strains such as E. coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 30 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated its ability to scavenge free radicals, indicating potential protective effects against oxidative stress. The antioxidant activity was quantified using standard assays such as DPPH and ABTS.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
These results highlight the compound's potential as a natural antioxidant, which could be beneficial in preventing oxidative damage in biological systems.
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. A study examined its effects on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects, inducing apoptosis in cancer cells while sparing normal cells.
Case Study: Cytotoxicity in Cancer Cells
In a controlled experiment, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 40 | 25 |
This case study underscores the potential of this compound as an anticancer agent, warranting further exploration into its mechanisms of action.
The biological activities of this compound are attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell membranes leading to cell lysis.
- Antioxidant Activity : Scavenging of reactive oxygen species (ROS), thus reducing oxidative stress.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
